1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC8563335
InChI: InChI=1S/C21H24N4O/c1-16-17(2)25(19-8-4-3-7-18(16)19)21(26)15-23-11-13-24(14-12-23)20-9-5-6-10-22-20/h3-10H,11-15H2,1-2H3
SMILES: CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC=CC=N4)C
Molecular Formula: C21H24N4O
Molecular Weight: 348.4 g/mol

1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

CAS No.:

Cat. No.: VC8563335

Molecular Formula: C21H24N4O

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone -

Specification

Molecular Formula C21H24N4O
Molecular Weight 348.4 g/mol
IUPAC Name 1-(2,3-dimethylindol-1-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C21H24N4O/c1-16-17(2)25(19-8-4-3-7-18(16)19)21(26)15-23-11-13-24(14-12-23)20-9-5-6-10-22-20/h3-10H,11-15H2,1-2H3
Standard InChI Key SJDNJVSIADPPEZ-UHFFFAOYSA-N
SMILES CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC=CC=N4)C
Canonical SMILES CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC=CC=N4)C

Introduction

1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is a complex organic compound belonging to the class of indole derivatives. It features a unique combination of structural elements, including an indole ring, a piperazine moiety, and a ketone functional group, which contribute to its potential biological activity and pharmacological interest.

Synthesis and Characterization

The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. The choice of solvents, reaction temperatures, and catalysts is crucial for optimizing yield and purity. Techniques such as chromatography are commonly used for purification.

Potential Applications and Pharmacological Interest

This compound exhibits significant pharmacological potential due to its structural features, which allow for interactions with various biological targets. Research suggests that similar compounds may exhibit activity at serotonin receptors and other targets relevant to neurological functions. The unique combination of the dimethylindole and pyridine-piperazine moieties may confer distinct pharmacological properties compared to other similar compounds.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanoneIndole ring with methoxy-substituted phenyl piperazineMethoxy group enhances lipophilicity
N-[2-(1H-indol-3-yl)ethyl]-3,3-dimethyl-pyridinIndole linked to a pyridine via an ethylene bridgeDifferent substitution pattern alters activity
1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-indoleIndole structure with fluoropropane substituentFluorine substitution may enhance receptor affinity

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